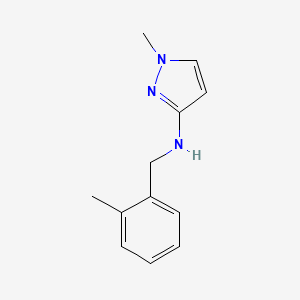![molecular formula C11H10F2O3 B13338438 (1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: The presence of a difluorinated benzodioxole moiety enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development and other scientific research applications .
Preparation Methods
One common method includes the hydrolysis of a precursor compound using sodium hydroxide in ethanol, followed by extraction and purification steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: has several scientific research applications:
Medicinal Chemistry: It is explored as a lead compound for developing drugs targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Agrochemical Research: The compound is investigated for its use as a pesticide or herbicide, particularly for controlling pests and weeds resistant to existing treatments.
Biological Studies: Its unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may modulate neurotransmitter receptors, enhancing or inhibiting their activity. The presence of the difluorinated benzodioxole moiety contributes to its binding affinity and selectivity, making it effective in targeting specific biological pathways .
Comparison with Similar Compounds
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: can be compared with similar compounds such as:
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile): This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
(2,2-Difluoro-1,3-benzodioxol-5-yl)methanol: Another related compound with variations in the cyclopropane ring, affecting its reactivity and stability. The uniqueness of This compound lies in its specific combination of structural features, which enhance its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C11H10F2O3 |
|---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5,14H,3-4,6H2 |
InChI Key |
WREVPPBRTKGHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
![Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13338366.png)

![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13338379.png)



![(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)



![trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)

![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)
